molecular formula C9H12BrN B1406098 1-(5-Bromo-2-methylphenyl)ethylamine CAS No. 1270541-79-1

1-(5-Bromo-2-methylphenyl)ethylamine

Cat. No. B1406098
CAS RN: 1270541-79-1
M. Wt: 214.1 g/mol
InChI Key: WQPGMVARNYPTKS-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methylphenyl)ethylamine is a chemical compound with the molecular formula C9H12BrN . It has a molecular weight of 214.1 . The IUPAC name for this compound is 1-(5-bromo-2-methylphenyl)ethanamine .


Molecular Structure Analysis

The InChI code for 1-(5-Bromo-2-methylphenyl)ethylamine is 1S/C9H12BrN/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7H,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-(5-Bromo-2-methylphenyl)ethylamine is a liquid at room temperature . It has a molecular weight of 214.1 .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Molecules

“1-(5-Bromo-2-methylphenyl)ethylamine” serves as a precursor in the synthesis of indole derivatives, which are crucial in medicinal chemistry due to their broad spectrum of biological activities. These activities include antiviral, anti-inflammatory, anticancer, and anti-HIV properties . The compound’s structure allows for electrophilic substitution reactions, which are fundamental in constructing complex molecules for pharmaceutical applications.

Agriculture: Development of Plant Growth Regulators

In agriculture, derivatives of indole, such as indole-3-acetic acid, play a role as plant hormones. The brominated phenyl group in “1-(5-Bromo-2-methylphenyl)ethylamine” could be utilized to synthesize analogs of these hormones, potentially leading to the development of new plant growth regulators .

Material Science: Creation of Advanced Polymers

The bromine atom in “1-(5-Bromo-2-methylphenyl)ethylamine” makes it a candidate for use in material science, particularly in the creation of advanced polymers. Brominated compounds can act as flame retardants, and incorporating them into polymers can enhance the material’s fire resistance properties .

Environmental Science: Synthesis of Environmental Sensors

The reactivity of the bromine atom in “1-(5-Bromo-2-methylphenyl)ethylamine” could be harnessed to create environmental sensors. These sensors could detect pollutants or changes in environmental conditions by reacting with specific substances in the environment .

Analytical Chemistry: Chromatography and Spectroscopy Standards

In analytical chemistry, “1-(5-Bromo-2-methylphenyl)ethylamine” can be used to prepare standards for chromatography and spectroscopy. Its distinct spectral properties, due to the bromine atom, make it suitable for calibrating instruments and ensuring accurate measurements .

Pharmacology: Drug Metabolism Studies

The compound’s structure allows it to be used in pharmacological studies, particularly in drug metabolism. It can serve as a model compound to understand how brominated drugs are metabolized in the body and to study the pharmacokinetics of similar compounds .

Biochemistry: Neurotransmitter Research

Biogenic amines, which include compounds structurally related to “1-(5-Bromo-2-methylphenyl)ethylamine,” are significant in biochemistry for their role as neurotransmitters. Research into the biochemical pathways involving such amines can lead to a better understanding of neurological disorders and the development of treatments .

Industrial Processes: Catalysts and Intermediates

In industrial chemical processes, “1-(5-Bromo-2-methylphenyl)ethylamine” can act as a catalyst or an intermediate in the synthesis of more complex chemicals. Its reactive sites make it versatile for various chemical reactions, which is essential in large-scale production .

Safety and Hazards

The safety data for 1-(5-Bromo-2-methylphenyl)ethylamine indicates that it may be harmful if swallowed or inhaled, and it may cause skin and eye irritation . It is recommended to avoid breathing the compound and to use it only in a well-ventilated area .

properties

IUPAC Name

1-(5-bromo-2-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPGMVARNYPTKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-methylphenyl)ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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